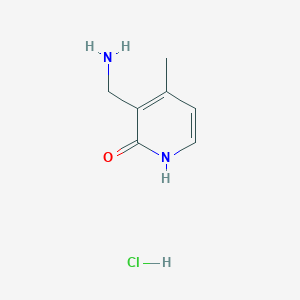
lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is an organolithium compound that features a thiazole ring substituted with a carboxylate group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction can be represented as follows:
5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid+LiOH→lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. The thiazole ring can participate in π-π stacking interactions, while the carboxylate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 5-(methyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-(ethyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-(butyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with molecular targets, making it distinct from other similar compounds with different alkyl substituents.
Properties
CAS No. |
1956367-36-4 |
|---|---|
Molecular Formula |
C7H8LiNO2S |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



